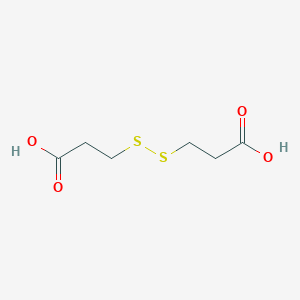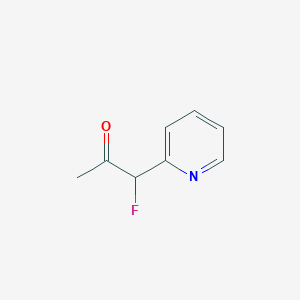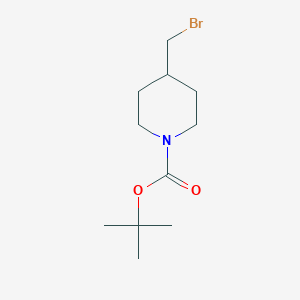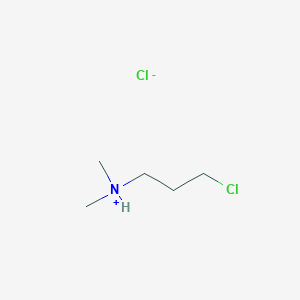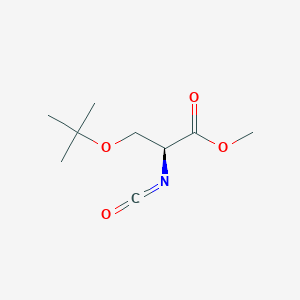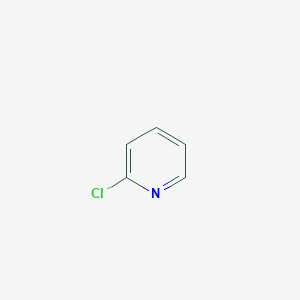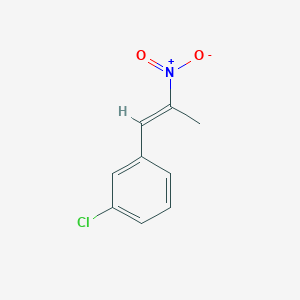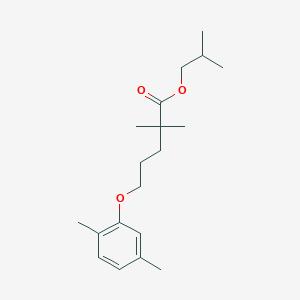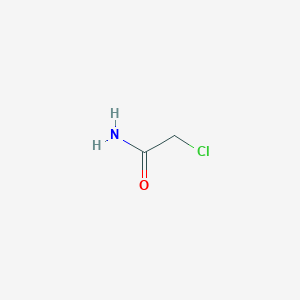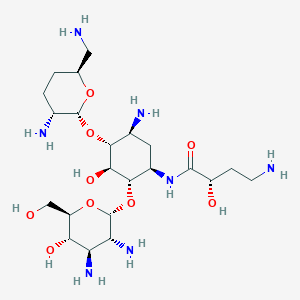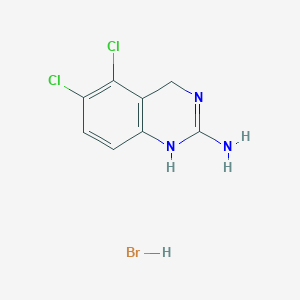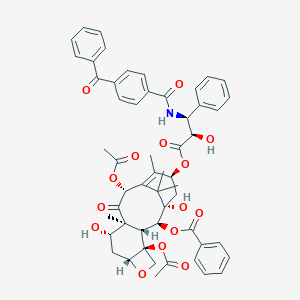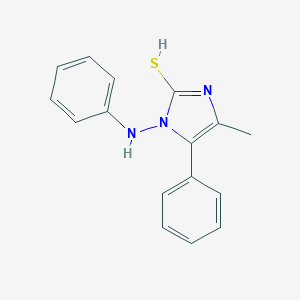
1-Anilino-4-methyl-5-phenylimidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Anilino-4-methyl-5-phenylimidazole-2-thiol is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is also known as AMPT or 4-(4-methylphenyl)-1-(phenylamino)-2-thioxoimidazolidin-5-one. It is a yellowish powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. The chemical structure of AMPT consists of an imidazole ring with a thiol group and an aniline group attached to it.
Wirkmechanismus
The mechanism of action of 1-Anilino-4-methyl-5-phenylimidazole-2-thiol involves the inhibition of the enzyme dopamine beta-hydroxylase (DBH). DBH is responsible for the conversion of dopamine to norepinephrine. AMPT inhibits this enzyme by binding to the copper ion at the active site of DBH. This binding prevents the conversion of dopamine to norepinephrine, leading to an increase in dopamine levels and a decrease in norepinephrine levels in the brain.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Anilino-4-methyl-5-phenylimidazole-2-thiol have been extensively studied. It has been shown to increase dopamine levels and decrease norepinephrine levels in the brain. This effect has been studied in various research fields such as neuroscience, psychiatry, and pharmacology. AMPT has also been shown to have an effect on blood pressure and heart rate. It has been used as a tool to study the sympathetic nervous system and its role in regulating blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
1-Anilino-4-methyl-5-phenylimidazole-2-thiol has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit dopamine beta-hydroxylase (DBH) without affecting other enzymes involved in catecholamine synthesis. This specificity makes it a useful tool for studying the role of DBH in various physiological processes. Another advantage is its ability to cross the blood-brain barrier, allowing it to affect dopamine and norepinephrine levels in the brain. However, one limitation of AMPT is its potential toxicity. It has been shown to be toxic at high doses, and caution should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research involving 1-Anilino-4-methyl-5-phenylimidazole-2-thiol. One direction is the development of new and more efficient synthesis methods for this compound. Another direction is the study of its potential applications in other research fields such as cancer research and immunology. AMPT has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as an anticancer agent. Additionally, AMPT has been shown to affect the immune system, and its potential as an immunomodulatory agent should be further explored.
Synthesemethoden
The synthesis of 1-Anilino-4-methyl-5-phenylimidazole-2-thiol can be achieved by various methods. One of the most common methods is the reaction of 4-methyl-5-phenyl-2-imidazolidinone with phenyl isothiocyanate and aniline in the presence of a base such as potassium carbonate. This reaction yields AMPT as a yellowish powder with a yield of around 60-70%. Another method involves the reaction of 4-methyl-5-phenyl-2-imidazolidinone with thiourea and aniline in the presence of a base such as sodium hydroxide. This reaction also yields AMPT as a yellowish powder with a yield of around 70-80%.
Wissenschaftliche Forschungsanwendungen
1-Anilino-4-methyl-5-phenylimidazole-2-thiol has been extensively studied for its potential applications in various scientific research fields. It has been shown to inhibit the enzyme dopamine beta-hydroxylase (DBH), which is responsible for the conversion of dopamine to norepinephrine. This inhibition leads to an increase in dopamine levels and a decrease in norepinephrine levels in the brain. This effect has been studied in various research fields such as neuroscience, psychiatry, and pharmacology.
Eigenschaften
IUPAC Name |
3-anilino-5-methyl-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)19(16(20)17-12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTOWPPLGBQSQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-anilino-5-methyl-4-phenyl-1H-imidazole-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


